DI-Stearoyl-3-SN-phosphatidylcholine

説明

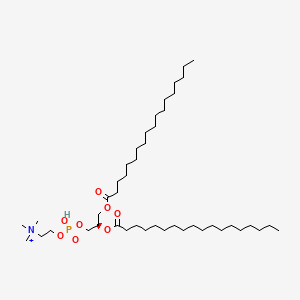

Molecular Structure and Isomerism

Di-Stearoyl-3-Sn-Phosphatidylcholine exhibits a complex molecular architecture that defines its biochemical properties and functional characteristics. The compound consists of a glycerol backbone with two stearic acid chains (octadecanoic acid) esterified at the sn-1 and sn-2 positions, while the sn-3 position contains a phosphocholine moiety. This structural arrangement places it within the phosphatidylcholine family, specifically classified as a glycerophosphocholine where both phosphatidyl acyl groups are specified as stearoyl substituents.

The molecular formula varies depending on the ionization state and specific stereochemical configuration. The neutral form is represented as C₄₄H₈₈NO₈P with a molecular weight of 790.1 grams per mole. However, the protonated form shows the formula C₄₄H₈₉NO₈P⁺ with a corresponding molecular weight of 791.2 grams per mole. This difference reflects the zwitterionic nature of the phosphocholine head group, which can exist in different ionization states depending on solution conditions.

The stereochemical designation "sn" refers to the stereospecific numbering system used for glycerol derivatives, where the compound exhibits R-configuration at the C-2 carbon of the glycerol backbone. This stereochemical specificity is crucial for biological activity, as the sn-configuration determines membrane organization and protein interactions. The InChI representation confirms this stereochemistry: InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1.

The compound also demonstrates phase transition behavior with a characteristic transition temperature of approximately 55°C in multilamellar aqueous solutions. This thermal property reflects the saturated nature of both stearic acid chains and influences membrane fluidity characteristics. The symmetrical structure, featuring identical C18:0 fatty acid chains at both sn-1 and sn-2 positions, contributes to its designation as phosphatidylcholine 36:0, indicating a total of 36 carbon atoms with zero double bonds across both acyl chains.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complete molecular structure. The primary IUPAC name is 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide, (7R)-. This comprehensive designation describes the complete carbon skeleton, heteroatoms, functional groups, and stereochemical configuration.

Alternative systematic names include [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, which emphasizes the ester linkages and phosphate connectivity. The compound also carries the designation 2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium, highlighting the zwitterionic nature of the phosphocholine head group.

The extensive synonym database reflects the compound's widespread use across multiple research fields and commercial applications. Primary synonyms include 1,2-Distearoyl-sn-glycero-3-phosphocholine, which represents the most commonly used designation in biochemical literature. Additional systematic synonyms encompass 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine, emphasizing the specific fatty acid composition.

| Systematic Name Category | Examples |

|---|---|

| IUPAC Systematic | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide, (7R)- |

| Structural Descriptive | [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

| Biochemical Common | 1,2-Distearoyl-sn-glycero-3-phosphocholine |

| Fatty Acid Specific | 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine |

| Lecithin Family | Distearoyl-L-α-phosphatidylcholine, L-Distearoyllecithin |

Commercial and research-oriented synonyms include designations such as Distearoyl phosphatidylcholine, L-alpha-Phosphatidylcholine distearoyl, and Distearoyl-L-α-lecithin. The lecithin-based nomenclature reflects historical naming conventions, where phosphatidylcholines were originally isolated from egg yolk lecithin. Research literature frequently employs the designation PC(18:0/18:0), which succinctly indicates the phosphatidylcholine head group with two 18-carbon saturated fatty acid chains.

CAS Registry Numbers and PubChem Identifiers

The Chemical Abstracts Service Registry Number system provides unique identifiers for chemical substances, ensuring unambiguous identification across scientific databases and regulatory frameworks. The primary CAS Registry Number for this compound is 816-94-4, which corresponds to the L-isomer with R-configuration at the glycerol C-2 position. This CAS number represents the most widely cited identifier in scientific literature and commercial databases.

The CAS index name associated with 816-94-4 is "3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxooctadecyl)oxy]-, inner salt, 4-oxide, (7R)-". This systematic designation provides complete structural information including stereochemical specification, functional group identification, and ionization state description.

Additional CAS numbers exist for related stereoisomers and racemic mixtures, following the Chemical Abstracts Service policy of assigning discrete registry numbers to stereoisomers. The racemic DL-mixture carries a separate CAS number, reflecting the different biological and physical properties exhibited by stereoisomeric forms. European Inventory of Existing Commercial Chemical Substances (EINECS) number 212-440-2 provides additional regulatory identification for commercial applications.

| Database | Identifier | Specific Form |

|---|---|---|

| CAS Registry | 816-94-4 | L-isomer (R-configuration) |

| EINECS | 212-440-2 | Commercial designation |

| PubChem CID | 94190 | Primary compound entry |

| PubChem CID | 94191 | Parent compound (protonated form) |

| DrugBank | DB04178 | Pharmaceutical database entry |

PubChem database entries provide comprehensive chemical information through multiple compound identifiers. The primary PubChem Compound Identifier (CID) 94190 corresponds to the neutral molecular form with formula C₄₄H₈₈NO₈P. This entry includes detailed structural representations, physicochemical properties, and biological activity data. The related CID 94191 represents the parent compound in protonated form (C₄₄H₈₉NO₈P⁺), which serves as the basis for the neutral compound through deprotonation.

DrugBank accession number DB04178 provides pharmaceutical-specific information, classifying the compound as a small molecule in the experimental groups category. This identifier connects to drug development databases and pharmaceutical research applications. The InChI Key NRJAVPSFFCBXDT-HUESYALOSA-N provides a unique hash-based identifier that enables cross-database searching and structure verification.

特性

分子式 |

C44H89NO8P+ |

|---|---|

分子量 |

791.2 g/mol |

IUPAC名 |

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1/t42-/m1/s1 |

InChIキー |

NRJAVPSFFCBXDT-HUESYALOSA-O |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |

同義語 |

1,2-distearoyl-sn-glycero-3-phosphocholine 1,2-distearoyllecithin 1,2-distearoyllecithin, (+-)-isomer 1,2-distearoyllecithin, (R)-isomer 1,2-distearoyllecithin, (S)-isomer 1,2-distearoylphosphatidylcholine 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide distearoyl phosphatidylcholine distearoylglycerophosphocholine distearoylphosphatidylcholine distearoylphosphatidylcholine, DL- |

製品の起源 |

United States |

準備方法

Reaction Overview and Mechanism

The method disclosed in CN103408588A employs 3-halogenated propylene as a starting material, proceeding through five stages:

-

Asymmetric Dihydroxylation : 3-Iodopropylene undergoes Sharpless asymmetric dihydroxylation using a hydroquinidine-2,3-benzodiazine diether (DHQD-BZ) catalyst and KFe(CN)/KOsO(OH) as co-oxidants. This yields (S)-1,2-diol-3-iodopropane with 78% enantiomeric excess.

-

Stearoylation : The diol reacts with stearic anhydride in dichloromethane under nitrogen, forming (R)-1,2-distearoyl-3-iodopropane. Reflux conditions (40°C, 3 hours) and a 1:3 molar ratio of diol to anhydride achieve 83% yield.

-

Phosphorylation : 3,4-Dimethoxybenzyl silver phosphate reacts with the iodopropane derivative in toluene at 110°C, introducing the protected phosphate group (65% yield).

-

Deprotection : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively removes the dimethoxybenzyl group in dichloromethane/water, yielding phosphatidic acid (68% yield).

-

Choline Coupling : Trichloroacetonitrile-catalyzed reaction with choline tosylate in anhydrous pyridine completes the headgroup attachment (50°C, 36 hours).

Critical Reaction Parameters

-

Catalyst Loading : 0.1 mmol DHQD-BZ per 10 mmol substrate ensures optimal enantioselectivity.

-

Solvent Systems : A 1:1 tert-butanol/water mixture during dihydroxylation prevents epoxide formation.

-

Purification : Sequential recrystallization (ethanol/acetone) and column chromatography (CHCl/MeOH) achieve >98% purity.

Table 1 : Key Metrics for Chiral DSPC Synthesis

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dihydroxylation | 0 | 6 | 78 | 95 |

| Stearoylation | 40 | 3 | 83 | 97 |

| Phosphorylation | 110 | 6 | 65 | 93 |

| Deprotection | 25 | 0.5 | 68 | 96 |

| Choline Coupling | 50 | 36 | 61 | 98 |

Steglich Esterification of sn-Glycero-3-Phosphocholine

Methodology and Optimization

An alternative route starts with sn-glycero-3-phosphocholine (GPC), utilizing Steglich esterification to attach stearic acid chains:

-

Activation : Stearic acid is converted to its anhydride using DCC (N,N'-dicyclohexylcarbodiimide) in ethyl acetate.

-

Esterification : GPC reacts with the anhydride at 50°C for 24 hours, with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Purification : Crude DSPC is recrystallized from ethyl acetate (18:1 solvent-to-product ratio) at 4°C, yielding 89% purity. Further purification via molecular distillation removes unreacted fatty acids.

Advantages and Limitations

-

Stereochemical Control : Limited to racemic mixtures unless chiral GPC is used.

-

Scalability : Requires large solvent volumes (≥20 L/kg product), increasing costs.

Comparative Analysis of Synthetic Routes

Enantiomeric Purity vs. Scalability

The chiral method produces (R)-DSPC with >98% enantiomeric excess but involves seven purification steps, reducing overall yield to 61%. In contrast, Steglich esterification achieves 72% yield but yields racemic DSPC unsuitable for chiral-sensitive applications.

Industrial Feasibility

-

Catalytic Synthesis : Requires specialized equipment for oxygen-sensitive reactions but enables multi-kilogram batches.

-

Esterification Method : Easily scaled in standard reactors but necessitates costly GPC precursors.

Table 2 : Industrial Scalability Assessment

| Parameter | Chiral Synthesis | Steglich Esterification |

|---|---|---|

| Batch Size (kg) | 5–10 | 50–100 |

| Solvent Consumption (L/kg) | 120 | 250 |

| API Compliance | Yes | Limited |

化学反応の分析

科学研究の用途

ジステアロイル-3-Sn-ホスファチジルコリンは、以下を含む幅広い科学研究の用途を持っています。

化学: 脂質二重層と膜ダイナミクスの研究のためのモデル化合物として使用されます。

生物学: 細胞膜の構造と機能の研究に使用されます。

医学: リポソームなどの脂質ベースの薬物送達システムの製剤に使用されます。

科学的研究の応用

Drug Delivery Systems

Liposome Formation:

Di-Stearoyl-3-SN-Phosphatidylcholine is widely used to create liposomes, which are spherical vesicles that can encapsulate drugs. Liposomes formed with DSPC enhance drug retention time and reduce toxicity. Research has shown that DSPC liposomes can effectively deliver therapeutic agents while maintaining biocompatibility .

Nanoparticle Development:

Recent studies have focused on developing charge-converting lipid nanoparticles using DSPC. These nanoparticles improve the delivery of hydrophobic drugs by enhancing their solubility and bioavailability. The microfluidic coating technique employed in these studies allows for precise control over particle size and charge, facilitating targeted drug delivery .

Membrane Studies

Phase Behavior Investigation:

DSPC is instrumental in studying lipid bilayers and membrane dynamics. Its phase behavior provides insights into the structural properties of biological membranes. For example, research has explored the interactions between DSPC and various drugs, revealing how these interactions affect membrane integrity and function .

Biophysical Characterization:

The biophysical properties of DSPC make it suitable for characterizing membrane fluidity and permeability. Studies utilizing differential scanning calorimetry have demonstrated that DSPC undergoes phase transitions that are critical for understanding lipid bilayer stability under physiological conditions .

Emulsifier in Food and Pharmaceutical Industries

Stabilization of Emulsions:

this compound has been evaluated as an emulsifier in food products due to its ability to stabilize oil-in-water emulsions. Research indicates that DSPC-based emulsions exhibit superior stability compared to traditional emulsifiers, making them ideal for use in food formulations .

Pharmaceutical Applications:

In pharmaceuticals, DSPC is used to formulate stable emulsions for injectable drugs. Its compatibility with various active pharmaceutical ingredients ensures that the drug remains effective over time while minimizing side effects associated with drug degradation .

Toxicological Evaluations

Safety Assessments:

Toxicological studies have established the safety profile of DSPC when used as a pharmaceutical excipient, particularly for inhalation products. Research indicates that DSPC does not exhibit significant genotoxicity or reproductive toxicity, supporting its use in pulmonary drug delivery systems .

Case Studies

作用機序

類似の化合物との比較

類似の化合物

- ジオレオイル-3-Sn-ホスファチジルコリン

- ジパルミトイル-3-Sn-ホスファチジルコリン

- ジミリストイル-3-Sn-ホスファチジルコリン

独自性

ジステアロイル-3-Sn-ホスファチジルコリンは、高い融点と安定性があるため、薬物送達システムや脂質ナノ粒子など、様々な用途に適しています。 その長いステアロイル鎖は、細胞膜の完全性を維持するために不可欠な安定した脂質二重層を形成する能力に貢献しています.

類似化合物との比較

Comparative Analysis with Similar Phosphatidylcholines

Phosphatidylcholines (PCs) are a class of phospholipids differentiated by their acyl chain length, saturation, and applications. Below, DSPC is compared with key structural analogs:

Structural and Physicochemical Properties

Key Observations:

Chain Length and Saturation :

- DSPC’s long, saturated C18:0 chains confer high Tₘ due to extensive van der Waals interactions, making it ideal for rigid lipid bilayers. Shorter chains (e.g., DMPC’s C14:0) reduce Tₘ, enabling studies of fluid-phase dynamics .

- Unsaturated analogs like DOPC (C18:1) exhibit markedly lower Tₘ due to kinks introduced by double bonds, enhancing membrane fluidity .

Molecular Weight :

Membrane Stability and Drug Delivery

- DSPC’s high Tₘ ensures liposome integrity under physiological temperatures, making it a preferred choice for prolonged drug release .

- DPPC (C16:0), with moderate Tₘ, is critical in pulmonary surfactants for reducing alveolar surface tension .

Protein-Lipid Interactions

- DSPC stabilizes membrane proteins in crystallography studies, as seen in its interaction with microsomal glutathione transferase 1 (MGST1) .

- DMPC’s fluid-phase properties facilitate studies of dynamic protein-membrane interactions .

Role in Transmembrane Transport

Unique Structural Variants

Q & A

Q. How can oxidation of this compound during storage be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。